molecular formula C8H11NO B13115791 3-(Methoxymethyl)-2-methylpyridine

3-(Methoxymethyl)-2-methylpyridine

Cat. No.: B13115791
M. Wt: 137.18 g/mol
InChI Key: MRVIBBURXMHFIE-UHFFFAOYSA-N
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Description

3-(Methoxymethyl)-2-methylpyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds similar to benzene but with one nitrogen atom replacing one of the carbon atoms in the ring. This particular compound features a methoxymethyl group attached to the third carbon and a methyl group attached to the second carbon of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxymethyl)-2-methylpyridine can be achieved through various methods. One common approach involves the reaction of 2-methylpyridine with formaldehyde and methanol in the presence of an acid catalyst. This reaction proceeds via the formation of an intermediate, which then undergoes further reaction to yield the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as distillation and purification to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxymethyl)-2-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the compound into different derivatives, depending on the reducing agents used.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the methoxymethyl group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives.

Scientific Research Applications

3-(Methoxymethyl)-2-methylpyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Methoxymethyl)-2-methylpyridine involves its interaction with specific molecular targets. The methoxymethyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Methylpyridine: Lacks the methoxymethyl group, making it less versatile in certain chemical reactions.

    3-Methylpyridine: Similar structure but without the methoxymethyl group, leading to different reactivity and applications.

    3-(Hydroxymethyl)-2-methylpyridine: Similar but with a hydroxyl group instead of a methoxymethyl group, affecting its chemical properties and reactivity.

Uniqueness

3-(Methoxymethyl)-2-methylpyridine is unique due to the presence of both a methoxymethyl group and a methyl group on the pyridine ring. This combination of functional groups provides distinct reactivity and makes the compound valuable in various chemical syntheses and applications.

Properties

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

3-(methoxymethyl)-2-methylpyridine

InChI

InChI=1S/C8H11NO/c1-7-8(6-10-2)4-3-5-9-7/h3-5H,6H2,1-2H3

InChI Key

MRVIBBURXMHFIE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=N1)COC

Origin of Product

United States

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